N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-4-5-8-17-11-13-18(14-12-17)25-21(30)15-28-19-9-6-7-10-20(19)29-22(16(2)3)26-27-23(29)24(28)31/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJOHZZCAAYZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a quinoxaline moiety and a triazole ring, which are known for their diverse biological activities. The IUPAC name indicates significant substituents that may influence its pharmacological properties.
Antimicrobial Activity
Research has shown that compounds similar to N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibit antimicrobial properties. A study comparing various derivatives found that modifications in the quinoxaline structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ciprofloxacin .
Anticancer Properties
Several studies have indicated that quinoxaline derivatives possess anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may act through the inhibition of specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. One study demonstrated that specific derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models . This suggests that N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide may also exhibit similar properties.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been highlighted in various studies. For example, inhibition of COX enzymes contributes to its anti-inflammatory activity. Additionally, the interaction with kinases involved in cancer cell signaling pathways suggests a multifaceted mechanism of action that warrants further investigation .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of N-(4-butylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide with target proteins. These studies indicate favorable interactions with active sites of enzymes involved in inflammation and cancer progression, supporting its potential as a lead compound for drug development .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity with MIC values lower than standard antibiotics. |
| Study 2 | Reported anticancer effects in vitro with significant apoptosis induction in cancer cell lines. |
| Study 3 | Showed anti-inflammatory properties through COX inhibition in animal models. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-a]quinoxaline acetamides, where structural variations in substituents significantly alter biological activity, solubility, and metabolic stability. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity: The 4-butylphenyl group in the target compound increases lipophilicity (higher calculated logP) compared to the 4-chlorophenyl (electron-withdrawing) and 3-methylphenyl (moderately lipophilic) groups. This enhances membrane permeability but may reduce aqueous solubility .
Electronic and Steric Profiles: The 4-chlorophenyl derivative () exhibits stronger electron-withdrawing effects, which could enhance binding affinity to polar active sites in biological targets. In contrast, the 4-butylphenyl group may favor hydrophobic interactions .
Synthetic Accessibility :
- Derivatives with smaller substituents (e.g., 1-methyl ) are synthetically simpler, as evidenced by their commercial availability (e.g., ChemSpider ID 29032634). Bulkier groups like 1-isopropyl may require multistep optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
